(1,4-Dimethylpiperidin-2-yl)methanamine

Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationships

Uncontrolled regioisomer variability in piperidine building blocks introduces significant risk into CNS SAR studies. (1,4-Dimethylpiperidin-2-yl)methanamine (CAS 1343855-94-6) provides a structurally defined 1,2-diamine motif, distinct from the 4-yl regioisomer, enabling precise derivatization at both amine sites. This scaffold offers controlled steric and electronic properties for sigma receptor ligand optimization. For procurement managers, a verified single-regioisomer supply eliminates the batch-to-batch inconsistency that undermines reproducibility.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 1343855-94-6
Cat. No. B1428997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Dimethylpiperidin-2-yl)methanamine
CAS1343855-94-6
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1CCN(C(C1)CN)C
InChIInChI=1S/C8H18N2/c1-7-3-4-10(2)8(5-7)6-9/h7-8H,3-6,9H2,1-2H3
InChIKeySQAOMMIAXLVXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,4-Dimethylpiperidin-2-yl)methanamine: Identity & Characterization


(1,4-Dimethylpiperidin-2-yl)methanamine (CAS 1343855-94-6) is a disubstituted piperidine derivative bearing methyl groups at the N-1 and C-4 positions and an aminomethyl moiety at the C-2 position of the piperidine ring . The compound has a molecular formula of C8H18N2 and a molecular weight of 142.24 g/mol [1]. This substitution pattern distinguishes it structurally from both simpler piperidine methanamines (e.g., unsubstituted piperidin-2-ylmethanamine) and positional isomers such as (1,4-dimethylpiperidin-4-yl)methanamine (CAS 933694-51-0), which differ in the ring attachment site of the aminomethyl group . As a small-molecule scaffold containing both tertiary amine and primary amine functionality, the compound is positioned within the broader chemical space of piperidine-based building blocks relevant to medicinal chemistry and CNS-targeted ligand development, particularly in the context of sigma receptor pharmacology where piperidine derivatives have been extensively explored [2].

(1,4-Dimethylpiperidin-2-yl)methanamine: Substitution Incompatibility


Within the piperidine methanamine chemical class, substitution pattern exerts first-order control over both molecular recognition and physicochemical properties. The specific 1,4-dimethyl-2-aminomethyl substitution arrangement of (1,4-Dimethylpiperidin-2-yl)methanamine creates a unique steric and electronic environment around the piperidine nitrogen and the exocyclic primary amine that cannot be replicated by positional isomers (e.g., 4-yl regioisomer) or by unsubstituted analogs . In sigma receptor pharmacology, where piperidine-based ligands represent a major scaffold class, both the presence and spatial positioning of methyl groups on the piperidine ring have been demonstrated to critically influence receptor subtype selectivity (σ1 vs. σ2) and binding affinity [1]. The N-methyl group on this compound may affect the protonation state and hydrogen-bonding capacity of the piperidine nitrogen relative to non-methylated analogs, while the C-2 aminomethyl group provides a distinct vector for further derivatization compared to alternative attachment points [2]. Furthermore, the difference in calculated XLogP between regioisomers (0.5 for the 4-yl isomer) indicates that the position of the aminomethyl group influences lipophilicity and thereby may alter membrane permeability and off-target promiscuity profiles relative to other in-class compounds . Generic substitution without empirical validation of these parameters introduces uncontrolled variables into synthetic routes, SAR studies, and pharmacological assays.

(1,4-Dimethylpiperidin-2-yl)methanamine: Differentiation Evidence


Positional Isomer: 2-Aminomethyl vs. 4-Aminomethyl Differentiation

A direct comparison of regioisomers (1,4-dimethylpiperidin-2-yl)methanamine (CAS 1343855-94-6) and (1,4-dimethylpiperidin-4-yl)methanamine (CAS 933694-51-0) reveals that the attachment position of the aminomethyl group modifies both the three-dimensional vector of the primary amine for subsequent derivatization and the calculated lipophilicity of the scaffold . The C-2 aminomethyl substitution places the reactive primary amine adjacent to the piperidine nitrogen, creating a vicinal diamine motif that may participate in bidentate coordination or dual hydrogen-bonding interactions distinct from the C-4 substituted isomer where the aminomethyl group is attached to the ring carbon bearing the methyl substituent .

Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationships

Piperidine Scaffold: Disubstituted vs. Unsubstituted

The piperidine ring substitution pattern of (1,4-Dimethylpiperidin-2-yl)methanamine (1,4-dimethyl substitution) contrasts with the unsubstituted piperidine core of piperidin-2-ylmethanamine (CAS 22990-77-8) [1]. In the broader class of piperidine-based sigma receptor ligands, N-alkylation and ring substitution have been shown to modulate both receptor affinity and subtype selectivity profiles [2]. The N-methyl group present in the target compound may influence the basicity of the piperidine nitrogen (pKa modulation) and restrict conformational flexibility relative to the unsubstituted NH analog, potentially affecting the entropic cost of receptor binding [3]. Furthermore, the C-4 methyl substituent introduces additional steric bulk that may alter the preferred binding orientation within the sigma receptor ligand-binding pocket compared to the unsubstituted scaffold [2].

Sigma Receptor CNS Drug Discovery Pharmacophore Modeling

Supplier-Grade Purity Assessment

Commercial sourcing of (1,4-Dimethylpiperidin-2-yl)methanamine is available through established research chemical suppliers with documented purity specifications . The compound is offered at a reported purity of 95% from multiple catalog vendors . This purity level is consistent with research-grade building blocks intended for initial synthetic exploration and medicinal chemistry applications. While 95% purity represents a baseline for many chemical biology and early-stage discovery applications, end-users should evaluate whether this specification meets the requirements of their specific downstream applications, which may include further synthetic transformations, biochemical assays, or analytical method development .

Chemical Synthesis Analytical Chemistry Quality Control

(1,4-Dimethylpiperidin-2-yl)methanamine: Application Scenarios


CNS Ligand Library Building Block

The 1,4-dimethyl-2-aminomethyl substitution pattern of (1,4-Dimethylpiperidin-2-yl)methanamine provides a distinct vector set for derivatization at both the primary amine and piperidine nitrogen positions, enabling access to structurally defined chemical space within piperidine-based CNS-targeted libraries . Given the established role of substituted piperidines as privileged scaffolds in sigma receptor pharmacology, this compound serves as a building block for the synthesis of candidate ligands with defined steric and electronic profiles at the piperidine core [1].

Vicinal Diamine Synthesis via C-2 Amine Derivatization

The vicinal relationship between the N-methylpiperidine nitrogen and the C-2 aminomethyl group in (1,4-Dimethylpiperidin-2-yl)methanamine creates a 1,2-diamine motif that can participate in chelation, dual hydrogen-bonding, or sequential derivatization . This structural feature distinguishes the compound from the 4-yl regioisomer (CAS 933694-51-0), which positions the aminomethyl group on a quaternary carbon distal to the piperidine nitrogen, precluding such vicinal interactions . The primary amine functionality at C-2 is available for amide bond formation, reductive amination, or urea synthesis.

Regioisomeric Selectivity Profiling Reference

The availability of both 2-yl and 4-yl regioisomers of 1,4-dimethylpiperidine methanamine (CAS 1343855-94-6 and CAS 933694-51-0, respectively) enables systematic exploration of how the spatial positioning of the aminomethyl pharmacophore influences receptor recognition . This compound class is structurally related to the piperidine methanamine core found in sigma receptor ligand series where substitution patterns have been demonstrated to impact binding profiles [1].

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